REACTION_CXSMILES
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[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:15])[CH2:12][CH2:13]Cl)=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4]>S(=O)(=O)(O)O>[CH2:1]([C:5]1[CH:10]=[C:9]2[C:8](=[CH:7][CH:6]=1)[C:11](=[O:15])[CH2:12][CH2:13]2)[CH2:2][CH2:3][CH3:4]
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Name
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|
Quantity
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17.88 g
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Type
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reactant
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Smiles
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C(CCC)C1=CC=C(C=C1)C(CCCl)=O
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Name
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|
Quantity
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69 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction mixture is poured on to ice
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Type
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EXTRACTION
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Details
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extracted with toluene
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Type
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WASH
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Details
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The combined organic phases are washed with saturated NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=C2CCC(C2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |